

Unveiling the Spectroscopic Signature of Methyl Cyanate: A Comparative Analysis

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Compound of Interest		
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A detailed guide for researchers, scientists, and drug development professionals on the experimental and computational spectroscopic data of **methyl cyanate** (CH₃OCN), facilitating its precise identification and characterization.

This guide presents a comprehensive comparison of available experimental and theoretical spectroscopic data for **methyl cyanate**. By juxtaposing high-resolution experimental findings with advanced computational predictions, this document aims to provide a reliable reference for the structural and vibrational properties of this molecule.

Rotational Spectroscopy: A High-Fidelity Molecular Fingerprint

Rotational spectroscopy offers an exceptionally precise method for determining molecular geometry. The rotational constants (A, B, and C) are inversely related to the principal moments of inertia of the molecule. The excellent agreement between the experimental data from millimeter-wave and microwave spectroscopy and high-level computational results confirms the accuracy of the determined molecular structure of **methyl cyanate**.

Table 1: Comparison of Experimental and Computational Rotational Constants for **Methyl Cyanate** (in MHz)



Parameter	Experimental (Kolesniková et al., 2016)[1][2][3]	Experimental (Sakaizumi et al., 1995)[1][4]	Computational (Dalbouha et al., 2016)[5][6][7]
А	38 989.07(20)	39 042.4(8)	39 089.80
В	5 322.25(15)	5 322.88(3)	5 314.78
С	4 821.31(13)	4 821.33(3)	4 816.35

Vibrational Spectroscopy: Probing Molecular Bonds and Motions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a unique "fingerprint" based on the vibrational modes of a molecule's constituent bonds. The comparison below highlights a strong correlation between the experimentally observed gasphase infrared spectrum and the computationally predicted vibrational frequencies, aiding in the assignment of specific vibrational modes.

Table 2: Comparison of Experimental and Computational Vibrational Frequencies for **Methyl Cyanate** (in cm⁻¹)



Assignment	Symmetry	Experimental (Pasinszki and Westwood, 1995)[5]	Computational (Dalbouha et al., 2016)[5][6][7]
ν(CH₃) asymm	Α'	3028	3085
ν(CH₃) asymm	Α"	2998	3062
ν(CH₃) symm	Α'	2960	3000
ν(NCO) asymm	Α'	2278	2314
δ(CH₃) asymm	Α'	1466	1475
δ(CH₃) asymm	Α"	1466	1473
δ(CH₃) symm	Α'	1420	1431
ν(NCO) symm	Α'	1198	1205
r(CH₃)	Α'	1168	1175
r(CH₃)	Α"	1048	1052
ν(C-O)	Α'	918	925
ν(O-C)	Α'	844	850
δ(NCO)	Α'	642	645
δ(NCO)	Α"	558	560
δ(COC)	A'	294	295
τ(CH ₃)	A"	210	215
τ(ΝCΟ)	Α"	80	85

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough review of the current scientific literature indicates a notable absence of published experimental or computational ¹H and ¹³C NMR data for **methyl cyanate**. Consequently, a direct comparison for this spectroscopic technique cannot be provided at this time.



Methodologies Experimental Protocols

- Rotational Spectroscopy (Kolesniková et al., 2016): The rotational spectrum of **methyl cyanate** was measured at room temperature in the millimeter-wave region, spanning 130 to 350 GHz. The observed A-E splitting in the rotational transitions, a consequence of the internal rotation of the methyl group, was analyzed using the ERHAM program.[1][2][3]
- Rotational Spectroscopy (Sakaizumi et al., 1995): The microwave spectrum was recorded in the 8-40 GHz frequency range with a Stark-modulation microwave spectrometer.[1][4]
- Vibrational Spectroscopy (Pasinszki and Westwood, 1995): Methyl cyanate was synthesized and its gas-phase infrared spectrum was recorded as part of its initial characterization, which also included HeI photoelectron and photoionization mass spectroscopy.[5]

Computational Protocols

• Dalbouha et al. (2016): The theoretical investigation of **methyl cyanate** was carried out using high-level, explicitly correlated coupled cluster methods. The equilibrium geometry and corresponding rotational constants were determined at the CCSD(T)-F12 level of theory with an AVTZ-F12 basis set. The anharmonic vibrational frequencies were computed using second-order perturbation theory (VPT2).[5][6][7]

Visualization of the Comparative Workflow

The diagram below outlines the systematic approach for comparing the experimental and computational spectroscopic data for **methyl cyanate**.





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Caption: Workflow for comparing experimental and computational spectroscopic data.

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